![molecular formula C20H21N5O3 B2701645 1-(4-methoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea CAS No. 1105246-71-6](/img/structure/B2701645.png)
1-(4-methoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea
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Description
1-(4-methoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea, also known as MP-3, is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Urease Inhibitors and Medical Applications
Urease inhibitors, including various urea derivatives, have been studied for their potential as drugs against gastric and urinary tract infections caused by Helicobacter pylori and Proteus species, respectively. These studies emphasize the need for new, effective urease inhibitors with fewer side effects compared to existing treatments like acetohydroxamic acid (Kosikowska & Berlicki, 2011).
Antioxidant Activity and Analytical Methods
Research on antioxidant activity and the development of analytical methods to determine such activity is crucial for understanding the biochemical properties of compounds, including those similar to the queried chemical. These methods are vital for assessing the potential health benefits and therapeutic applications of antioxidants found in various compounds (Munteanu & Apetrei, 2021).
Chemical Chaperones and Proteostasis
Compounds with urea structures have been explored for their role as chemical chaperones in maintaining proteostasis, which is crucial for preventing diseases related to protein misfolding and aggregation. These studies offer insights into the therapeutic potential of such compounds in addressing a range of pathological conditions (Kolb et al., 2015).
Drug Design Applications
Ureas play a significant role in drug design due to their unique hydrogen bonding capabilities, making them effective in interacting with biological targets and modulating the activity, selectivity, and pharmacokinetic profiles of lead molecules. This highlights the importance of urea and related compounds in the development of new therapeutic agents (Jagtap et al., 2017).
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-28-17-5-3-16(4-6-17)23-20(27)22-11-2-14-25-19(26)8-7-18(24-25)15-9-12-21-13-10-15/h3-10,12-13H,2,11,14H2,1H3,(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACSDFSRIZRGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea |
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